Cas no 2095719-92-7 (ERK1/2 inhibitor 2)
ERK1/2 inhibitor 2 structure
Product Name:ERK1/2 inhibitor 2
CAS-nummer:2095719-92-7
MF:C29H31ClFN5O5
MW:584.03834939003
CID:4742651
PubChem ID:129053037
Update Time:2025-08-03
ERK1/2 inhibitor 2 Chemische en fysische eigenschappen
Naam en identificatie
-
- BDBM418007
- US10457669, Example 685
- US10457669, Example 1083
- ERK1/2 inhibitor 2
- ASTX029
- (2~{R})-2-[5-[5-chloranyl-2-(oxan-4-ylamino)pyrimidin-4-yl]-3-oxidanylidene-1~{H}-isoindol-2-yl]-~{N}-[(1~{S})-1-(3-fluoranyl-5-methoxy-phenyl)-2-oxidanyl-ethyl]propanamide
- 2095719-92-7
- G17546
- compound 15 [PMID: 34387469]
- NSC-836440
- NSC836440
- ERK Inhibitor ASTX029
- 14FDK6ISC9
- EX-A4375
- ERK1/2 inhibitor 2(ASTX-029)?
- (2R)-2-[5-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-3-oxo-1H-isoindol-2-yl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]propanamide
- AKOS040759413
- (2R)-2-{6-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-1-oxo-3H-isoindol-2-yl}-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]propanamide
- 2H-Isoindole-2-acetamide, 6-[5-chloro-2-[(tetrahydro-2H-pyran-4-yl)amino]-4-pyrimidinyl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]-1,3-dihydro-alpha-methyl-1-oxo-, (alphaR)-
- Extracellular Signal-regulated Kinase Inhibitor ASTX029
- compound 15 (PMID: 34387469)
- (alphaR)-6-[5-chloro-2-[(tetrahydro-2H-pyran-4-yl)amino]-4-pyrimidinyl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]-1,3-dihydro-alpha-methyl-1-oxo-2H-isoindole-2-acetamide
- TS-09810
- RYW
- AC-36904
- Extracellular Signal-regulated Kinase 1/2 Inhibitor ASTX029
- SCHEMBL18765557
- 2H-Isoindole-2-acetamide, 6-(5-chloro-2-((tetrahydro-2H-pyran-4-yl)amino)-4-pyrimidinyl)-N-((1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl)-1,3-dihydro-alpha-methyl-1-oxo-, (alphaR)-
- 2-(6-(5-chloro-2-((oxan-4-yl)amino)pyrimidin-4-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl)propanamide
- HY-126288
- Beroterkib
- (R)-2-(6-{5-Chloro-2-[(tetrahydro-2H-pyran-4-yl)amino]pyrimidin-4-yl}-1-oxoisoindolin-2-yl)-N-[(S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]propenamide
- ERK 1/2 Inhibitor ASTX029
- ASTX 029 [WHO-DD]
- Beroterkib anhydrous
- 2H-ISOINDOLE-2-ACETAMIDE, 6-(5-CHLORO-2-((TETRAHYDRO-2H-PYRAN-4-YL)AMINO)-4-PYRIMIDINYL)-N-((1S)-1-(3-FLUORO-5-METHOXYPHENYL)-2-HYDROXYETHYL)-1,3-DIHYDRO-.ALPHA.-METHYL-1-OXO-, (.ALPHA.R)-
- AT-35029
- UNII-14FDK6ISC9
- GTPL11727
- CS-0101412
- ASTX-029
- (R)-2-(6-(5-Chloro-2-((tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)-1-oxoisoindolin-2-yl)-N-((S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl)propanamide
- CHEMBL4847260
-
- Inchi: 1S/C29H31ClFN5O5/c1-16(27(38)34-25(15-37)19-9-20(31)12-22(10-19)40-2)36-14-18-4-3-17(11-23(18)28(36)39)26-24(30)13-32-29(35-26)33-21-5-7-41-8-6-21/h3-4,9-13,16,21,25,37H,5-8,14-15H2,1-2H3,(H,34,38)(H,32,33,35)/t16-,25-/m1/s1
- InChI-sleutel: BVRGQPJKSKKGIH-PUAOIOHZSA-N
- LACHT: ClC1C=NC(=NC=1C1C=CC2=C(C=1)C(N([C@H](C)C(N[C@H](CO)C1C=C(C=C(C=1)OC)F)=O)C2)=O)NC1CCOCC1
Berekende eigenschappen
- Exacte massa: 583.199775g/mol
- Monoisotopische massa: 583.199775g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 9
- Zware atoomtelling: 41
- Aantal draaibare bindingen: 9
- Complexiteit: 900
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.9
- Topologisch pooloppervlak: 126
- Moleculair gewicht: 584g/mol
ERK1/2 inhibitor 2 Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S0872-5mg |
ASTX-029 |
2095719-92-7 | 99.91% | 5mg |
¥6170.6 | 2023-09-15 | |
| DC Chemicals | DC40360-250 mg |
ERK1/2 inhibitor 2(ASTX-029) |
2095719-92-7 | >98% | 250mg |
$1300.0 | 2022-02-28 | |
| DC Chemicals | DC40360-100 mg |
ERK1/2 inhibitor 2(ASTX-029) |
2095719-92-7 | >98% | 100mg |
$700.0 | 2022-02-28 | |
| DC Chemicals | DC40360-1 g |
ERK1/2 inhibitor 2(ASTX-029) |
2095719-92-7 | >98% | 1g |
$2600.0 | 2022-02-28 | |
| MedChemExpress | HY-126288-10mM*1mLinDMSO |
ERK1/2 inhibitor 2 |
2095719-92-7 | 99.75% | 10mM*1mLinDMSO |
¥5140 | 2022-05-18 | |
| MedChemExpress | HY-126288-5mg |
ASTX029 |
2095719-92-7 | 99.82% | 5mg |
¥1200 | 2024-07-24 | |
| MedChemExpress | HY-126288-10mg |
ASTX029 |
2095719-92-7 | 99.82% | 10mg |
¥1900 | 2024-07-24 | |
| MedChemExpress | HY-126288-25mg |
ASTX029 |
2095719-92-7 | 99.82% | 25mg |
¥3000 | 2024-07-24 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8472-1 mg |
ASTX029 |
2095719-92-7 | 99.29% | 1mg |
¥1512.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8472-5 mg |
ASTX029 |
2095719-92-7 | 99.29% | 5mg |
¥3630.00 | 2022-04-26 |
ERK1/2 inhibitor 2 Gerelateerde literatuur
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
2095719-92-7 (ERK1/2 inhibitor 2) Gerelateerde producten
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
上海嵘奥生物技术有限公司
Goudlid
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Goudlid
CN Leverancier
Reagentie
Beyond Pharmaceutical Co., Ltd
Goudlid
CN Leverancier
Reagentie
Shanghai Bent Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk